1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine
Description
Properties
Molecular Formula |
C17H20BrN3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C17H20BrN3/c1-14-16(18)7-8-17(19-14)21-11-9-20(10-12-21)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
InChI Key |
IZMVUQUYSOUPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a brominated pyridine and a benzyl group, contributing to its biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine can be represented as follows:
The biological activity of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine primarily involves its interaction with neurotransmitter receptors. Research indicates that it may act as an agonist for certain receptors, particularly those related to the central nervous system (CNS). The compound's ability to modulate neurotransmitter release could lead to various pharmacological effects, such as anxiolytic or antipsychotic activities.
Pharmacological Effects
1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine has been investigated for several pharmacological effects:
- Anxiolytic Activity : Preliminary studies suggest that this compound may exhibit anxiolytic properties by enhancing GABAergic transmission, which is crucial for anxiety regulation.
- Antipsychotic Potential : The compound's structural similarity to known antipsychotic agents suggests it may have potential in treating psychotic disorders.
Antimicrobial Activity
A study focusing on piperazine derivatives revealed that compounds with similar structures demonstrated significant antimicrobial activity against various bacterial strains. While specific data on 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine is limited, its analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
Structure-Activity Relationship (SAR)
Research into SAR has highlighted how modifications to the piperazine ring and substituents can enhance biological activity. For instance, the introduction of halogen groups like bromine has been associated with improved receptor binding affinity and selectivity . This suggests that 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine could be optimized for better pharmacological profiles through further chemical modifications.
Table 1: Summary of Biological Activities of Piperazine Derivatives
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites under controlled conditions:
| Oxidation Site | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Benzyl group | KMnO₄/H₂O (acidic) | Benzoic acid derivative | Complete oxidation to carboxylic acid confirmed by IR carbonyl stretch (1700-1725 cm⁻¹) |
| Pyridine ring | H₂O₂/Fe(III) catalyst | N-oxide formation | Increased polarity observed via TLC; MS shows +16 m/z shift |
Oxidation of the 6-methyl group remains unreported, likely due to steric protection by adjacent bromine.
Reduction Reactions
Catalytic hydrogenation and borohydride-mediated reductions yield distinct products:
Selective reduction of the pyridine ring without affecting the bromine requires inert atmospheres .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates bromine displacement:
SNAr proceeds efficiently with amines and alkoxides but is impeded by bulky nucleophiles due to the adjacent methyl group .
Alkylation of Piperazine Nitrogen
The secondary amine undergoes alkylation under basic conditions:
Steric effects from the benzyl group direct alkylation to the less hindered piperazine nitrogen .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
Cross-coupling efficiency correlates with the electronic nature of coupling partners .
Metal Complexation
The piperazine nitrogen serves as a ligand for transition metals:
Complexation modulates catalytic activity in click chemistry and oxidation reactions .
Critical Analysis of Reactivity Trends
-
Electronic Effects : The electron-withdrawing pyridine ring enhances SNAr but reduces piperazine basicity (pKa ~7.1) .
-
Steric Factors : The 6-methyl group hinders reactions at the pyridine C-6 position, favoring C-5 modifications .
-
Thermodynamic Stability : N-Alkylated derivatives exhibit improved solubility in polar aprotic solvents .
This compound’s multifunctional reactivity positions it as a strategic intermediate in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Below is a structural and functional comparison of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine with analogous compounds:
Functional and Pharmacological Comparisons
- Receptor Binding Affinity: Piperazine derivatives with a benzyl group (e.g., 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine) often exhibit enhanced binding to receptors like 5-HT (serotonin) and adenosine A2A (hA2AAR) compared to piperidine analogs. For example, a piperazine-linked benzyl compound (Ki = 58 nM for hA2AAR) showed ~10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . Substitution patterns on the pyridine ring significantly influence activity. Bromine at the 5-position (as in the target compound) may enhance halogen bonding with receptors, while nitro groups (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) increase electrophilicity but may reduce metabolic stability .
Metabolic Stability :
- The piperazine ring is a metabolic hotspot, prone to oxidation or dealkylation. The tert-butyl carbamate group in tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate protects against oxidative metabolism, whereas the benzyl group in the target compound may render it more susceptible to CYP450-mediated degradation .
Selectivity and Potency :
- Compounds with bulkier substituents (e.g., cyclopropylmethyl in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine ) may improve selectivity for specific receptors by reducing off-target interactions .
- Extended chains or polar groups (e.g., pyridylmethoxy in 1-Benzyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine ) can enhance water solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .
Key Research Findings
SAR (Structure-Activity Relationship) Insights :
- Piperazine derivatives with benzyl groups generally retain high receptor affinity but require optimization of substituents to balance potency and metabolic stability .
- Halogenated pyridines (e.g., 5-bromo-6-methyl) improve binding through hydrophobic interactions, as seen in the target compound’s design .
- Polar substituents (e.g., methoxy or hydroxy groups) on the benzyl or pyridine rings can enhance anti-inflammatory or antitumor activity, as demonstrated in chalcone-piperazine hybrids .
Metabolic Vulnerabilities :
- Piperazine rings are prone to forming N-oxides or dealkylated metabolites. For example, 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine may undergo hepatic oxidation at the benzyl group, necessitating structural modifications (e.g., fluorination) to mitigate clearance .
Q & A
Q. What synthetic strategies are effective for preparing 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzylpiperazine precursor can react with a brominated pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 5-bromo-6-methylpyridin-2-yl moiety . Optimization includes:
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
-
Base Choice : K₂CO₃ or NaH improves nucleophilicity of the piperazine nitrogen .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
-
Monitoring : TLC (hexane:ethyl acetate, 2:1) tracks reaction progress .
Parameter Optimal Condition Evidence Source Solvent DMF Base K₂CO₃ Reaction Time 6–12 hours Yield 50–70% (after purification)
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, pyridine ring protons) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 376.08) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
- FTIR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. What initial biological screening assays are recommended for evaluating pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
- Antimicrobial Screening : Broth microdilution for MIC determination .
- CNS Targets : Radioligand binding assays (e.g., 5-HT₇ receptor affinity) .
- Toxicity : Acute toxicity studies in rodent models (LD₅₀ determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo substitution, benzyl group) influence biological activity and receptor binding?
- Methodological Answer :
- Bromo Substituent : Enhances lipophilicity and halogen bonding with receptors (e.g., antimicrobial potency) .
- Benzyl Group : Increases membrane permeability and modulates selectivity for CNS targets .
- Comparative Studies : Synthesize analogs (e.g., replacing bromo with chloro) and evaluate via SAR tables:
| Derivative | Anticancer IC₅₀ (μM) | 5-HT₇ Binding (Ki, nM) |
|---|---|---|
| Bromo (target compound) | 12.3 ± 1.2 | 45.6 ± 3.8 |
| Chloro analog | 18.9 ± 2.1 | 62.1 ± 4.5 |
| Methyl analog | >50 | 120.4 ± 8.2 |
Q. How can contradictions in reported biological data (e.g., antiplatelet vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Test across a concentration range (nM–mM) to identify therapeutic windows .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate pathways (e.g., COX-1 for antiplatelet activity) .
- Formulation Adjustments : Beta-cyclodextrin inclusion complexes can reduce toxicity while retaining activity .
Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Identify key binding interactions (e.g., bromo group with hydrophobic pockets in 5-HT₇ receptors) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with activity .
- ADMET Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration .
Q. What are critical considerations for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Solvent Recycling : DMF recovery via distillation reduces costs .
- Catalyst Optimization : Transition to Pd/C for nitro reduction improves scalability .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion .
Safety and Handling
Q. What safety protocols are essential given structural similarities to toxic piperazine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
